molecular formula C66H76Cl3N9O24 B1140642 Vancomycin hydrochloride CAS No. 197638-25-8

Vancomycin hydrochloride

Número de catálogo: B1140642
Número CAS: 197638-25-8
Peso molecular: 1485.7 g/mol
Clave InChI: LCTORFDMHNKUSG-XTTLPDOESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Vancomycin hydrochloride is synthesized through a complex fermentation process involving the bacterium Amycolatopsis orientalis. The fermentation broth is subjected to various purification steps, including solvent extraction, precipitation, and chromatography, to isolate the antibiotic .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation followed by downstream processing to purify the compound. The fermentation is typically carried out in bioreactors under controlled conditions to optimize the yield of vancomycin . The purification process includes steps such as filtration, solvent extraction, and crystallization to obtain the final product .

Aplicaciones Científicas De Investigación

FDA-Approved Indications

Vancomycin hydrochloride has several FDA-approved uses, including:

  • Clostridioides difficile-associated diarrhea
  • Staphylococcal enterocolitis
  • Pseudomembranous colitis
  • Endocarditis due to various bacterial infections
  • Septicemia , skin and soft tissue infections, bone infections, and lower respiratory tract infections

Off-Label Uses

In addition to its approved indications, this compound is frequently used off-label for:

  • Catheter-related infections
  • Community-acquired bacterial pneumonia
  • Bacterial meningitis
  • Surgical prophylaxis
  • Necrotizing skin and soft tissue infections
  • Intraabdominal infections caused by resistant strains

Case Study 1: Clostridium difficile Infection

A 67-year-old woman presented with abdominal pain and diarrhea after recent antibiotic therapy. Laboratory tests confirmed a Clostridium difficile infection, leading to the initiation of vancomycin therapy. The patient responded well to treatment with a dosage of 1 g intravenously every 24 hours, demonstrating vancomycin's efficacy in managing antibiotic-associated infections .

Case Study 2: Methicillin-resistant Staphylococcus aureus Endocarditis

In another case, a patient diagnosed with endocarditis caused by MRSA was treated with high-dose vancomycin. The treatment aimed for an unbound trough concentration of at least four times the minimum inhibitory concentration (MIC). The results showed a clinical response rate of 76% among patients achieving the target trough levels, highlighting the importance of appropriate dosing in treatment outcomes .

Table 1: Summary of FDA-Approved Indications for this compound

IndicationAdministration RouteNotes
Clostridioides difficile diarrheaOralEffective for antibiotic-associated colitis
Staphylococcal enterocolitisOralUsed when other antibiotics fail
EndocarditisIVEffective alone or with aminoglycosides
SepticemiaIVCommonly used in severe systemic infections
Skin and soft tissue infectionsIVEffective against resistant strains

Table 2: Off-Label Uses of this compound

Off-Label UseAdministration RouteClinical Relevance
Catheter-related infectionsIVImportant for preventing complications
Community-acquired pneumoniaIVUsed for severe cases or resistant strains
Bacterial meningitisIVCritical in managing life-threatening situations

Research Findings

Recent studies have explored the association between vancomycin treatment and the emergence of vancomycin-resistant enterococci (VRE). While some studies indicate a correlation between prior vancomycin use and increased VRE colonization, others suggest that prolonged hospitalization may confound these results .

Moreover, high-dose vancomycin therapy has been shown to improve outcomes in patients with MRSA infections when appropriate dosing strategies are employed .

Comparación Con Compuestos Similares

Actividad Biológica

Vancomycin hydrochloride is a potent antibiotic primarily used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It functions by inhibiting cell wall synthesis, making it crucial in the management of severe bacterial infections. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound acts by binding to the D-alanyl-D-alanine terminus of cell wall precursor units, inhibiting their incorporation into the bacterial cell wall. This leads to cell lysis and death, particularly effective against Gram-positive organisms.

Biological Activity Overview

  • Target Bacteria : Primarily effective against Gram-positive bacteria.
  • Spectrum of Activity : Includes MRSA, Streptococcus pneumoniae, Enterococcus faecalis, and Clostridium difficile.
  • Resistance : Resistance mechanisms include modification of the target site (D-alanyl-D-lactate) and efflux pumps.

Pharmacokinetics

The pharmacokinetic profile of vancomycin is characterized by its distribution, metabolism, and excretion:

ParameterValue
Half-life6-12 hours (varies with renal function)
Volume of distribution0.4-1 L/kg
Clearance0.06-0.14 L/h/kg
BioavailabilityPoorly absorbed orally (IV preferred)

Clinical Studies and Case Reports

  • Efficacy Against MRSA : A study demonstrated that vancomycin effectively reduced the bacterial load in patients with MRSA bloodstream infections. The study reported a significant decrease in mortality rates when vancomycin was administered early in treatment compared to delayed therapy .
  • Combination Therapy : Research has shown that combining vancomycin with other agents like nano silver particles enhances its antibacterial action. This synergistic effect was observed in vitro and suggests potential for treating resistant strains .
  • Pharmacodynamics in Neonates : A study focused on optimizing vancomycin dosing in neonates with coagulase-negative staphylococcal infections highlighted the importance of pharmacodynamic modeling to achieve therapeutic targets while minimizing toxicity .

Case Study: Vancomycin in Treating C. difficile Infections

A clinical trial evaluated the use of vancomycin for treating recurrent Clostridium difficile infections. Results indicated that a tapered and pulsed regimen significantly reduced recurrence rates compared to standard treatment protocols. The trial emphasized the need for careful dosing adjustments based on individual patient response .

Safety Profile

Vancomycin is generally well-tolerated; however, potential side effects include:

  • Nephrotoxicity : Risk increases with higher doses or concurrent use of other nephrotoxic agents.
  • Ototoxicity : Rare but can occur, particularly at elevated serum levels.
  • Infusion Reactions : Rapid infusion can lead to "red man syndrome," characterized by flushing and rash.

Propiedades

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57+,65-,66-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTORFDMHNKUSG-XTTLPDOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H76Cl3N9O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1404-90-6 (Parent)
Record name Vancomycin hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90891868
Record name Vancomycin monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404-93-9, 197638-25-8
Record name Vancomycin, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vancomycin hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vancomycin monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vancomycin, hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.549
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VANCOMYCIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71WO621TJD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.